

# Meta-analysis of clinical trial data for Peramivir versus other antivirals

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Meta-Analysis of **Peramivir** and Other Antiviral Agents for Influenza Treatment

This guide provides a comprehensive comparison of the clinical efficacy and safety of **Peramivir** versus other neuraminidase inhibitors (NAIs) in the treatment of influenza. The analysis is based on data from multiple meta-analyses and randomized controlled trials (RCTs), offering researchers, scientists, and drug development professionals a thorough overview of the current evidence.

# Efficacy of Peramivir Compared to Other Neuraminidase Inhibitors

A meta-analysis including twelve articles and a total of 2,681 patients demonstrated that **Peramivir** was superior to other NAIs in reducing the time to alleviation of influenza symptoms. [1][2][3] The pooled data from both randomized controlled trials and observational studies showed a mean difference of -11.214 hours in favor of **Peramivir**.[1][2]

When compared individually with other NAIs, **Peramivir** also showed a significant advantage. The time to symptom alleviation was shorter with **Peramivir** compared to Oseltamivir, Zanamivir, and Laninamivir. Interestingly, the superior efficacy of **Peramivir** was particularly notable in patients aged 18 years or younger.

However, it is important to note that some studies and meta-analyses have found no significant difference in the time to alleviation of symptoms between intravenous **Peramivir** and oral







Oseltamivir. One meta-analysis of seven RCTs involving 1,138 patients concluded that the clinical efficacy of IV **Peramivir** and oral Oseltamivir were similar. Furthermore, a network meta-analysis of 26 RCTs with 11,897 patients found that while all examined antivirals were more effective than placebo in shortening symptom duration, zanamivir was associated with the shortest time to alleviation of symptoms.

For hospitalized patients with severe influenza, the evidence is less clear. A systematic review and network meta-analysis indicated that both Oseltamivir and **Peramivir** might reduce the duration of hospitalization compared to standard care or placebo, though the certainty of this evidence is low. The effects of these antivirals on mortality in this population remain very uncertain due to a scarcity of data from RCTs.

Table 1: Efficacy of **Peramivir** vs. Other Neuraminidase Inhibitors (Time to Alleviation of Symptoms)



| Comparison                                            | Number of<br>Studies/Patien<br>ts | Outcome<br>Measure         | Result (95%<br>Confidence<br>Interval)                      | Citation |
|-------------------------------------------------------|-----------------------------------|----------------------------|-------------------------------------------------------------|----------|
| Peramivir vs. All<br>Other NAIs                       | 12 articles / 2681 patients       | Mean Difference<br>(hours) | -11.214 (-19.119<br>to -3.310)                              | _        |
| Peramivir vs.<br>Oseltamivir                          | -                                 | Mean Difference<br>(hours) | -11.338 (-19.475<br>to -3.200)                              |          |
| Peramivir vs.<br>Zanamivir                            | -                                 | Mean Difference<br>(hours) | -20.846 (-31.333<br>to -10.359)                             | _        |
| Peramivir vs.<br>Laninamivir                          | -                                 | Mean Difference<br>(hours) | -21.571 (-29.656<br>to -13.486)                             | _        |
| Peramivir vs.<br>Oseltamivir (IV<br>vs. Oral)         | 7 RCTs / 1138 patients            | Mean Difference<br>(hours) | -3.00 (-11.07 to<br>5.06)                                   |          |
| Peramivir vs. Placebo/Standar d Care (Hospitalized)   | -                                 | Mean Difference<br>(days)  | -1.73 (-3.33 to<br>-0.13) in<br>hospitalization<br>duration |          |
| Oseltamivir vs. Placebo/Standar d Care (Hospitalized) | -                                 | Mean Difference<br>(days)  | -1.63 (-2.81 to<br>-0.45) in<br>hospitalization<br>duration | _        |

## **Safety Profile of Peramivir**

The safety of **Peramivir** has been consistently shown to be comparable to that of other neuraminidase inhibitors. The incidence of both general adverse events and serious adverse events in patients receiving **Peramivir** was similar to that in patients receiving Oseltamivir. A meta-analysis reported a risk ratio of 1.023 for adverse events and 1.068 for serious adverse events when comparing **Peramivir** to Oseltamivir, indicating no statistically significant difference.

Table 2: Safety of **Peramivir** vs. Oseltamivir



| Outcome                | Risk Ratio (95%<br>Confidence Interval) | Citation |
|------------------------|-----------------------------------------|----------|
| Adverse Events         | 1.023 (0.717 to 1.460)                  |          |
| Serious Adverse Events | 1.068 (0.702 to 1.625)                  | _        |

### **Experimental Protocols**

The methodologies of the meta-analyses and the individual clinical trials form the basis of the evidence presented.

### **Meta-Analysis Methodology**

A prominent meta-analysis comparing **Peramivir** to other NAIs utilized a systematic search of PubMed, Embase, Cochrane databases, and ClinicalTrials.gov up to January 2019. The inclusion criteria encompassed randomized controlled trials (RCTs) and observational studies that compared intravenous **Peramivir** with at least one other NAI in patients with a positive rapid influenza test. The primary outcome measured was the time to alleviation of symptoms. Statistical analysis was performed using a random-effects model to calculate the pooled mean differences (MD) and risk ratios (RR) with 95% confidence intervals.





Click to download full resolution via product page

PRISMA flow diagram for study selection in a meta-analysis.

#### **Randomized Controlled Trial Protocols**

The individual RCTs included in these meta-analyses followed rigorous protocols to ensure the validity of their findings. A typical trial design is exemplified below:

 Study Design: A multinational, multicenter, double-blind, double-dummy randomized controlled study.



- Patient Population: Adults (≥20 years) with confirmed influenza A or B virus infection, with symptom onset within 48 hours.
- Intervention Groups:
  - Peramivir: Single intravenous infusion (e.g., 300 mg or 600 mg).
  - Oseltamivir: Oral administration (e.g., 75 mg twice daily for 5 days).
- Primary Endpoint: Time to alleviation of influenza symptoms, defined as the time from the start of treatment until all seven symptoms (cough, sore throat, nasal congestion, headache, feverishness, myalgia, and fatigue) were absent or mild for at least 21.5 hours.
- Data Collection: Influenza symptoms and body temperature were self-assessed by patients for a specified period (e.g., 14 days). Nasal and pharyngeal swabs were collected to determine viral titers.
- Statistical Analysis: Efficacy was often assessed using survival analysis methods, such as
  the Cox proportional hazards model, to compare the time to symptom alleviation between
  treatment groups.



Click to download full resolution via product page



Logical relationship of **Peramivir** comparison with other antivirals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Intravenous peramivir for treatment of influenza in hospitalized patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Intravenous Peramivir for Treatment of Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Peramivir versus other antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360327#meta-analysis-of-clinical-trial-data-for-peramivir-versus-other-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com